molecular formula C8H11FN2O2 B13062972 2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid

2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid

Katalognummer: B13062972
Molekulargewicht: 186.18 g/mol
InChI-Schlüssel: KEGVLVMPNJCOEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid is a fluorinated organic compound that features a pyrazole ring substituted with a fluoroacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoroacetic acid with 1-(propan-2-yl)-1H-pyrazole under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of advanced fluorination techniques and catalysts to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also interact with various biological pathways, contributing to the compound’s overall effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid is unique due to its specific combination of a fluorinated acetic acid moiety and a pyrazole ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H11FN2O2

Molekulargewicht

186.18 g/mol

IUPAC-Name

2-fluoro-2-(2-propan-2-ylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C8H11FN2O2/c1-5(2)11-6(3-4-10-11)7(9)8(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI-Schlüssel

KEGVLVMPNJCOEM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=CC=N1)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.